molecular formula C11H17NO7 B6275679 (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid CAS No. 2763740-90-3

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid

Cat. No.: B6275679
CAS No.: 2763740-90-3
M. Wt: 275.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an acetamido group, a dioxolane ring, and a propanoic acid moiety, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid typically involves multiple steps, including the formation of the dioxolane ring and the acetamido group. One common method involves the use of (1,3-dioxolan-2-ylmethyl)magnesium bromide in a Grignard reaction to introduce the dioxolane moiety . The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the dioxolane ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}butanoic acid: Similar structure with a butanoic acid moiety.

    (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}pentanoic acid: Contains a pentanoic acid group instead of propanoic acid.

Uniqueness

The unique combination of the acetamido group, dioxolane ring, and propanoic acid moiety in (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

2763740-90-3

Molecular Formula

C11H17NO7

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.